molecular formula C10H8ClN B2449365 8-Chloro-6-methylisoquinoline CAS No. 1988725-67-2

8-Chloro-6-methylisoquinoline

Cat. No. B2449365
CAS RN: 1988725-67-2
M. Wt: 177.63
InChI Key: WGEXKUOPBCSTCB-UHFFFAOYSA-N
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Description

8-Chloro-6-methylisoquinoline is a chemical compound with the molecular weight of 177.63 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClN/c1-7-4-8-2-3-12-6-9 (8)10 (11)5-7/h2-6H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Isoquinoline Derivatives

    The synthesis of isoquinoline derivatives, including those related to 8-Chloro-6-methylisoquinoline, has been a subject of research. For example, derivatives of isoquinoline, such as 1-chloro-4-methylisoquinoline-5,8-quinone, have been synthesized for further chemical exploration (Croisy-Delcey et al., 1991).

  • Quantum Chemical Methods for Structural Analysis

    Quantum chemical methods, such as Density Functional Theory (DFT), have been used to analyze the structural and spectroscopic characteristics of isoquinoline derivatives. This helps in understanding their electronic properties and potential applications (Murugavel et al., 2018).

Biological and Pharmaceutical Applications

  • Antibacterial and Antifungal Activities

    Some isoquinoline derivatives have shown potential in antibacterial and antifungal activities. For instance, research on various quinoline derivatives has revealed their effectiveness against certain strains of bacteria and fungi (Kim et al., 2014).

  • Inhibition of Protein Kinases

    Isoquinolinesulfonamides, which are derived from isoquinoline, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. This suggests their potential use in treating diseases related to these enzymes (Hidaka et al., 1984).

  • Corrosion Inhibition

    Novel heterocyclic compounds based on the isoquinoline moiety have been synthesized and identified as effective corrosion inhibitors, indicating their potential industrial applications (Rbaa et al., 2019).

  • Magnetic and Luminescence Properties

    Isoquinoline derivatives have been used in synthesizing complexes that exhibit unique magnetic and luminescence properties, potentially useful in material science and sensing applications (Wang et al., 2016).

Safety and Hazards

The safety information for 8-Chloro-6-methylisoquinoline includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

8-chloro-6-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEXKUOPBCSTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NC=C2)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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